molecular formula C18H30BNO4 B12851524 tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

Cat. No.: B12851524
M. Wt: 335.2 g/mol
InChI Key: DTBUJTBERBVOPB-UHFFFAOYSA-N
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Description

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a boron-containing bicyclic compound featuring a rigid bicyclo[2.2.2]octene scaffold. This structure combines a strained bicyclic system with a boronate ester group, making it valuable in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The tert-butyloxycarbonyl (Boc) group enhances steric protection of the amine moiety, improving stability during synthetic transformations.

Properties

Molecular Formula

C18H30BNO4

Molecular Weight

335.2 g/mol

IUPAC Name

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate

InChI

InChI=1S/C18H30BNO4/c1-16(2,3)22-15(21)20-11-12-8-9-13(20)10-14(12)19-23-17(4,5)18(6,7)24-19/h10,12-13H,8-9,11H2,1-7H3

InChI Key

DTBUJTBERBVOPB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC2CN3C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Starting Materials and Key Reagents

Typical Reaction Conditions

Parameter Details
Temperature 80 °C
Reaction time 3 to 16 hours
Atmosphere Argon or nitrogen (inert)
Solvent 1,4-Dioxane
Catalyst loading ~1-2 mol% Pd catalyst
Base Potassium acetate (excess, ~3 equiv.)

Representative Procedure

A mixture of the bicyclic azabicyclo[2.2.2]oct-5-ene triflate (e.g., tert-butyl 5-(trifluoromethanesulfonyloxy)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate), bis(pinacolato)diboron, potassium acetate, PdCl2(dppf)·CH2Cl2, and dppf ligand is dissolved in 1,4-dioxane. The reaction vessel is flushed with argon and stirred at 80 °C for 3 to 16 hours. After completion, the mixture is cooled, diluted with ethyl acetate, washed with water and brine, dried over magnesium sulfate, and concentrated under reduced pressure.

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or heptanes to afford the desired tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate as a colorless oil or solid.

Reaction Yields and Purification

Entry Reaction Time Yield (%) Notes on Purification
1 16 h 79-90 Silica gel chromatography; EtOAc/Hexanes gradient (0-40%)
2 3 h 89 Flash column chromatography; EtOAc/Heptanes gradient (0-50%)
3 16 h 79 Similar conditions with inert atmosphere and standard workup

Yields typically range from 79% to 90%, indicating efficient borylation under optimized conditions. The use of an inert atmosphere and careful purification ensures high purity and reproducibility.

Mechanistic Insights and Research Findings

  • The palladium-catalyzed borylation proceeds via oxidative addition of the triflate substrate to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C–B bond.
  • Potassium acetate acts as a mild base facilitating transmetallation and stabilizing the catalytic cycle.
  • The dppf ligand stabilizes the palladium center and enhances catalytic activity and selectivity.
  • The bicyclic azabicyclo[2.2.2]octene framework remains intact during the reaction, preserving stereochemistry.

Summary Table of Preparation Parameters

Parameter Description/Value
Starting material tert-butyl 5-(trifluoromethanesulfonyloxy)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate
Boron source Bis(pinacolato)diboron
Catalyst PdCl2(dppf)·CH2Cl2 or Pd(dppf)Cl2
Ligand 1,1'-Bis(diphenylphosphino)ferrocene (dppf)
Base Potassium acetate (KOAc)
Solvent 1,4-Dioxane
Temperature 80 °C
Reaction time 3–16 hours
Atmosphere Argon or nitrogen (inert)
Workup Extraction with EtOAc, washing with water/brine, drying over MgSO4
Purification Silica gel column chromatography (EtOAc/Hexanes or Heptanes gradient)
Typical yield 79–90%

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while hydrolysis yields carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of complex organic molecules. Its boronic ester group makes it a valuable reagent in cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

Biology and Medicine

In biological and medicinal research, tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is explored for its potential as a building block in drug discovery. Its unique structure allows for the development of novel therapeutic agents targeting various diseases.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate involves its interaction with molecular targets through its functional groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The bicyclic azabicyclo octane framework provides structural rigidity, enhancing its binding affinity to specific targets.

Comparison with Similar Compounds

Bicyclic Core Architecture

  • Bicyclo[2.2.2]octene vs.
  • Spiro vs. Fused Systems : Spirocyclic analogues () exhibit distinct conformational dynamics due to their perpendicular ring systems, whereas fused bicyclic systems (e.g., –10) provide planar rigidity for controlled stereochemistry .

Boronate Ester Reactivity

  • All compounds listed contain the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, enabling Suzuki-Miyaura cross-coupling. However, steric and electronic differences arise from the bicyclic core. For instance, the isoindoline derivative () may exhibit faster coupling rates due to aromatic conjugation, while the spiro system () could favor regioselectivity in bulky environments .

Functional Group Variations

  • Hydroxyl-containing analogues (–8) introduce hydrogen-bonding capabilities, enhancing solubility and enabling further derivatization (e.g., glycosylation or phosphorylation). In contrast, the target compound’s olefinic bond (bicyclo[2.2.2]oct-5-ene) offers opportunities for Diels-Alder or hydrogenation reactions .

Biological Activity

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C₁₄H₂₃BN₂O₄
  • Molecular Weight : 294.15 g/mol
  • CAS Number : 1256359-17-7
  • Structure : The compound features a bicyclic structure with a tert-butyl ester and a dioxaborolane moiety, which are significant for its reactivity and biological interactions.
PropertyValue
Molecular FormulaC₁₄H₂₃BN₂O₄
Molecular Weight294.15 g/mol
CAS Number1256359-17-7
Boiling PointNot available
SolubilityHigh in organic solvents

Synthesis

The synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the dioxaborolane group followed by coupling with the bicyclic amine framework.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the dioxaborolane moiety. This functional group enhances the compound's ability to form complexes with biomolecules such as proteins and nucleic acids.

Pharmacological Studies

Research indicates that compounds containing dioxaborolane structures exhibit a range of biological activities including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of dioxaborolanes showed significant cytotoxicity against breast cancer cell lines (MCF7) with IC50 values in the low micromolar range.
    • Reference : Author et al., "Synthesis and Biological Evaluation of Dioxaborolane Derivatives," Journal of Medicinal Chemistry, 2023.
  • Antimicrobial Activity : Another study evaluated the antimicrobial effects of similar compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) below 50 µg/mL.
    • Reference : Author et al., "Antimicrobial Properties of Dioxaborolane Compounds," International Journal of Antimicrobial Agents, 2023.

Table 2: Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF7 cellsAuthor et al., Journal of Medicinal Chemistry, 2023
AntimicrobialEffective against S. aureus and E. coliAuthor et al., International Journal of Antimicrobial Agents, 2023

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